![molecular formula C21H26N2O5 B5464177 5-[(4-acetylphenoxy)methyl]-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B5464177.png)
5-[(4-acetylphenoxy)methyl]-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-acetylphenoxy)methyl]-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring, an acetylphenoxy group, and an oxan-2-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-acetylphenoxy)methyl]-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Acetylphenoxy Group: This step involves the reaction of the oxazole intermediate with 4-acetylphenol under basic conditions to form the acetylphenoxy derivative.
Attachment of the Oxan-2-yl Ethyl Group: The final step involves the alkylation of the nitrogen atom in the oxazole ring with an oxan-2-yl ethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-[(4-acetylphenoxy)methyl]-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The acetylphenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction of the oxazole ring can produce amines.
Scientific Research Applications
5-[(4-acetylphenoxy)methyl]-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Material Science: The unique structure of this compound makes it suitable for the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 5-[(4-acetylphenoxy)methyl]-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The acetylphenoxy group can enhance binding affinity through hydrophobic interactions, while the oxan-2-yl ethyl group can provide additional stability to the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methoxyphenoxy)methyl]-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide
- 5-[(4-chlorophenoxy)methyl]-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Uniqueness
5-[(4-acetylphenoxy)methyl]-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide is unique due to the presence of the acetylphenoxy group, which can provide specific interactions with biological targets that are not possible with other substituents. This uniqueness can lead to distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-[(4-acetylphenoxy)methyl]-N-methyl-N-[2-(oxan-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-15(24)16-6-8-18(9-7-16)27-14-19-13-20(22-28-19)21(25)23(2)11-10-17-5-3-4-12-26-17/h6-9,13,17H,3-5,10-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXQEUTUTPQFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)C(=O)N(C)CCC3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.